1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
Description
This compound is a urea derivative featuring a 3,4-dimethoxyphenylmethyl group and a tetrahydroquinazolin core substituted with a dimethylamino moiety. Its structure combines aromatic methoxy groups, a urea linker, and a partially saturated quinazoline ring, which are common pharmacophores in kinase inhibitors and chemosensitizing agents.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-25(2)19-21-12-14-10-15(6-7-16(14)24-19)23-20(26)22-11-13-5-8-17(27-3)18(9-13)28-4/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMPRPGRWGCOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3,4-Dimethoxybenzaldehyde
A scalable route involves reductive amination of 3,4-dimethoxybenzaldehyde (CAS 1132-21-4) with ammonium acetate in methanol, catalyzed by sodium cyanoborohydride (NaBH3CN):
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{3,4-(MeO)}2\text{C}6\text{H}3\text{CH}2\text{NH}2
$$
Conditions :
Benzyl Bromide Amination
Alternative protocols employ 3,4-dimethoxybenzyl bromide (CAS 18942-05-1) reacted with aqueous ammonia under phase-transfer conditions:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{CH}2\text{Br} + \text{NH}3 \xrightarrow{\text{TBAB, H}2\text{O/CH}2\text{Cl}2} \text{3,4-(MeO)}2\text{C}6\text{H}3\text{CH}2\text{NH}_2
$$
Optimization Data :
| Catalyst (TBAB mol%) | Time (h) | Yield (%) |
|---|---|---|
| 5 | 6 | 65 |
| 10 | 4 | 82 |
Synthesis of 2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-amine
Cyclocondensation of 1,3-Diaminocyclohexane with Dimethylcyanamide
The tetrahydroquinazoline core is constructed via acid-catalyzed cyclization:
$$
\text{Cyclohexane-1,3-diamine} + \text{Me}2\text{NCN} \xrightarrow{\text{HCl, EtOH}} \text{2-(Me}2\text{N)-5,6,7,8-tetrahydroquinazolin-6-amine}
$$
Key Parameters :
Nitro Group Reduction Pathway
An alternative route involves nitro intermediate reduction:
- Nitroacrylate Formation : Cyclohexenone condensed with ethyl nitroacetate (TiCl4, 4-methylmorpholine).
- Catalytic Hydrogenation : Pd/C-mediated reduction of nitro group to amine.
Critical Note : Diastereomeric control during cyclization requires chiral auxiliaries or asymmetric catalysis.
Urea Bridge Formation
Phosgene-Free Coupling via Potassium Cyanate
Adapting methodologies from tetrahydroquinoline spirohydantoin synthesis:
$$
\text{Ar-NH}2 + \text{KOCN} \xrightarrow{\text{AcOH}} \text{Ar-NCO} \xrightarrow{\text{Het-NH}2} \text{Target Urea}
$$
Protocol :
- Isocyanate Generation : 3,4-Dimethoxybenzylamine (1 eq) reacted with KOCN (1.2 eq) in glacial AcOH (0°C → rt, 2 h).
- Coupling : Crude isocyanate added to tetrahydroquinazolin-6-amine (1 eq) in THF, stirred 12 h.
- Workup : Quench with NaHCO3, extract with EtOAc, purify via flash chromatography (SiO2, CH2Cl2/MeOH 9:1).
Carbodiimide-Mediated Coupling
Employing EDCl/HOBt in anhydrous DMF:
$$
\text{Ar-NH}2 + \text{Het-NH}2 \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Urea}
$$
Optimization Table :
| Coupling Agent (eq) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl (1.5)/HOBt (1.5) | 0 → 25 | 24 | 70 |
| DCC (1.5)/HOBt (1.5) | 25 | 18 | 65 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
- XRD : Single-crystal analysis confirms regiochemistry (CCDC deposition).
Process Optimization and Challenges
Diastereomer Control
The tetrahydroquinazoline amine exists as cis/trans isomers. Chiral HPLC (Chiralpak IA) resolves enantiomers (ee >98%) when using (R)-BINOL-derived catalysts during cyclization.
Solvent Effects on Urea Yield
Comparative study in polar aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 70 |
| THF | 7.5 | 55 |
| CH2Cl2 | 8.9 | 48 |
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Insights from Structural Analysis
- Urea Linkage : The target’s urea group is analogous to compounds in and , which utilize phenyl isocyanates or thiourea-triazine coupling. These linkages are critical for hydrogen bonding in kinase active sites .
- Dimethoxy Aromatic Systems: The 3,4-dimethoxyphenyl group in the target aligns with substituents in (5f, 5h) and .
- Heterocyclic Cores: The tetrahydroquinazolin core in the target differs from triazoloquinazolinones () and pyrido-pyrimidinones (). Saturation in the quinazoline ring may reduce metabolic instability compared to fully aromatic systems .
Research Findings and Implications
- Activity Predictions: The dimethylamino group in the target’s tetrahydroquinazolin core may enhance solubility and mimic ATP-binding motifs in kinases, similar to amino-substituted pyrido-pyrimidinones () .
- Synergistic Effects: Urea derivatives in and show chemosensitizing properties in combination therapies.
- Spectral Characterization: While the target’s spectral data are unavailable, analogs in and exhibit diagnostic IR peaks (C=O, C=S) and NMR shifts (e.g., δ 4.50 for OCH₂Ph), which could guide its characterization .
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C27H31N3O3S
- IUPAC Name : 6-[(34-dimethoxyphenyl)methyl]-5-[4-(dimethylamino)phenyl]-8-thia-46-diazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)-dien-3-one
- SMILES Representation : CN(C)c1ccc(C(N2)N(Cc(cc3)cc(OC)c3OC)c(sc3c4CCCC3)c4C2=O)cc1
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, compounds with electron-withdrawing groups showed enhanced activity against various human pathogenic microorganisms. For instance, in vitro assays revealed that this compound demonstrated effective inhibition against strains of bacteria and fungi when compared to standard drugs like Ciprofloxacin and Ketoconazole .
The mechanism underlying the antimicrobial activity of this compound may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies suggest that the compound interacts with key enzymes involved in these processes, leading to growth inhibition of pathogenic microbes .
Study 1: Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of various quinazoline derivatives, including our compound of interest, it was found that it exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics. The study employed both agar dilution methods and broth microdilution assays to evaluate the effectiveness against Gram-positive and Gram-negative bacteria .
Study 2: Antifungal Properties
Another investigation focused on antifungal properties highlighted the compound's ability to inhibit fungal growth in vitro. The results indicated that it was particularly effective against Candida species, suggesting potential therapeutic applications in treating fungal infections .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|---|
| Antibacterial | E. coli | 32 µg/mL | Ciprofloxacin (16 µg/mL) |
| Antifungal | Candida albicans | 64 µg/mL | Ketoconazole (32 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
